Urotensin II (114-124), human TFA

GPCR agonism calcium mobilization vasoconstriction assay

This TFA salt of human Urotensin II (114-124) is a cyclic peptide agonist for the UT receptor (GPR14), with a validated EC₅₀ of 0.62 nM. It is the definitive reference for human vasoconstriction studies in primate or rat models. Note: This human ortholog is inactive in mouse vasculature. The TFA counterion affects solubility and requires matched vehicle controls in assays >10 nM.

Molecular Formula C66H86F3N13O20S2
Molecular Weight 1502.6 g/mol
Cat. No. B12354451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrotensin II (114-124), human TFA
Molecular FormulaC66H86F3N13O20S2
Molecular Weight1502.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C64H85N13O18S2.C2HF3O2/c1-33(2)52(64(94)95)75-61(91)48-32-97-96-31-47(73-59(89)46(29-51(82)83)72-62(92)49-17-11-25-77(49)63(93)53(34(3)78)76-54(84)40(66)22-23-50(80)81)60(90)70-43(26-35-12-5-4-6-13-35)56(86)71-45(28-37-30-67-41-15-8-7-14-39(37)41)58(88)68-42(16-9-10-24-65)55(85)69-44(57(87)74-48)27-36-18-20-38(79)21-19-36;3-2(4,5)1(6)7/h4-8,12-15,18-21,30,33-34,40,42-49,52-53,67,78-79H,9-11,16-17,22-29,31-32,65-66H2,1-3H3,(H,68,88)(H,69,85)(H,70,90)(H,71,86)(H,72,92)(H,73,89)(H,74,87)(H,75,91)(H,76,84)(H,80,81)(H,82,83)(H,94,95);(H,6,7)/t34-,40+,42+,43+,44+,45+,46+,47+,48+,49+,52+,53+;/m1./s1
InChIKeyMBEBYNOGELTOBF-SWXJRECRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urotensin II (114-124), human (TFA): Core Identity and Procurement-Relevant Specifications


Urotensin II (114-124), human (TFA) is an 11-amino acid cyclic peptide that functions as the endogenous agonist for the urotensin-II receptor (UT receptor, also designated GPR14) [1]. The peptide possesses the sequence H-Glu-Thr-Pro-Asp-Cys(1)-Phe-Trp-Lys-Tyr-Cys(1)-Val-OH, characterized by an intramolecular disulfide bridge between Cys5 and Cys10 that is essential for receptor recognition and agonist activity [2]. As the trifluoroacetate salt form, this product exhibits a molecular weight of 1502.6 g/mol, which differs from the free base (1388.6 g/mol) due to the counterion, a critical specification for accurate molar calculations in solution preparation .

Why Generic Substitution of Urotensin II (114-124), human (TFA) Fails: Salt Form and Species-Specific Activity Constraints


Substituting Urotensin II (114-124), human (TFA) with an acetate salt, a free base, or a rodent ortholog introduces quantifiable variability in experimental outcomes due to three non-interchangeable factors: first, the TFA counterion imparts distinct physicochemical properties including altered solubility profiles and potential cellular effects that differ from acetate or hydrochloride salts [1]; second, urotensin-II sequences diverge across species in the N-terminal region outside the conserved cyclic core, and human U-II exhibits species-specific vasoconstrictor efficacy that differs markedly from rodent orthologs — for instance, human U-II is inactive in mouse vasculature in vitro [2]; third, structurally related peptides such as Urotensin II-related peptide (URP) and synthetic antagonists like UFP-803 engage the same UT receptor but produce opposite functional outcomes (hypotension versus vasoconstriction; antagonism versus agonism), rendering them unsuitable as substitutes in assays designed to interrogate agonist-driven GPR14 signaling [3].

Urotensin II (114-124), human (TFA): Quantified Evidence for Product-Specific Selection


Agonist vs. Antagonist Functional Identity: Urotensin II (114-124), human (TFA) Versus UFP-803

Urotensin II (114-124), human (TFA) functions as a full agonist at the human UT receptor, eliciting concentration-dependent intracellular calcium mobilization in recombinant HEK-293 cells with an EC50 of 0.62 ± 0.17 nM (n=6) [1]. In contrast, UFP-803 (a modified U-II(4-11) analog) behaves as a silent antagonist in the majority of in vitro and in vivo assays; it competitively antagonizes U-II-induced contractions in the rat aorta with a pIC50 of 7.46 but retains no meaningful agonist activity under standard assay conditions . This functional dichotomy — robust calcium flux agonism versus competitive antagonism — defines their mutually exclusive applications in GPCR signaling studies.

GPCR agonism calcium mobilization vasoconstriction assay receptor pharmacology

Vasoconstrictor vs. Hypotensive Phenotype: Urotensin II (114-124), human (TFA) Versus Urotensin II-Related Peptide (URP)

Urotensin II (114-124), human (TFA) is characterized as a potent vasoconstrictor peptide that increases total peripheral resistance in anesthetized non-human primates, an effect associated with profound cardiac contractile dysfunction [1]. In contrast, Urotensin II-related peptide (URP), a smaller cyclic neuropeptide that also binds the UT receptor, produces a long-lasting hypotensive effect rather than vasoconstriction [2]. This qualitative inversion of hemodynamic outcome — pressor versus depressor response — despite engagement of the same receptor, underscores that receptor binding alone does not predict functional consequence in the urotensinergic system.

cardiovascular pharmacology vasoactive peptide receptor agonist comparison endogenous ligand

Species-Specific Vasoconstrictor Activity: Human U-II Versus Mouse Ortholog

Human urotensin-II (114-124) exhibits pronounced species-dependent vasoconstrictor activity across mammalian vasculature. In isolated vascular tissue assays, human U-II is inactive in mouse vessels while retaining efficacy in rat aorta, canine coronary arteries, and primate arteries [1]. This species selectivity is not merely a potency shift but a binary functional presence/absence distinction: human U-II produces no measurable vasoconstriction in mouse tissue preparations. The mouse ortholog of U-II, though possessing the identical cyclic hexapeptide core (CFWKYC), differs in its N-terminal sequence and exhibits a distinct vasoconstrictor profile [2].

species-specific pharmacology vascular reactivity translational research ortholog comparison

TFA Salt Form: Implications for Biological Activity and Experimental Reproducibility

Urotensin II (114-124), human is commercially available as both a TFA salt and an acetate salt . The TFA counterion, residual from solid-phase peptide synthesis cleavage and HPLC purification, can exert biological effects independent of the peptide itself. TFA at nanomolar concentrations (as low as 10 nM) suppresses osteoblast and chondrocyte proliferation in a dose-dependent manner, whereas hydrochloride salt controls show no such effect [1]. Furthermore, when amylin peptides were compared as TFA versus hydrochloride salts, the TFA salt form consistently reduced detectable cell proliferation, leading in some cases to failure to detect proliferative effects or incorrect attribution of anti-proliferative activity to the peptide rather than the counterion [1].

peptide salt form counterion effect cell-based assay TFA content

Optimal Application Scenarios for Urotensin II (114-124), human (TFA) Based on Quantified Evidence


GPCR Agonist Screening and Calcium Flux Assays in Recombinant UT Receptor Systems

Urotensin II (114-124), human (TFA) serves as a reference full agonist for GPR14/UT receptor activation, with a well-characterized EC50 of 0.62 ± 0.17 nM for intracellular calcium mobilization in HEK-293 cells expressing recombinant human GPR14 [1]. This reproducible potency makes it suitable for establishing concentration-response curves in agonist screening campaigns, for benchmarking novel UT receptor ligands, and as a positive control in calcium-sensitive fluorescent dye assays. Its agonist identity differentiates it from antagonists such as UFP-803 and [Orn5]-URP, which are appropriate for inhibition studies but cannot substitute for agonist-dependent signaling readouts .

Human-Relevant Vasoconstrictor Pharmacology in Primate or Rat Vascular Models

Given the documented species-selectivity of human U-II — which is inactive in mouse vasculature but exhibits efficacy in rat aorta and primate arteries [1] — this peptide is indicated for ex vivo vasoconstriction studies using vascular tissue from rats or non-human primates. Investigators employing mouse models should instead select the mouse U-II ortholog to obtain species-appropriate vasoactive responses. Human U-II (114-124) (TFA) is not recommended for mouse vascular pharmacology studies due to the absence of measurable vasoconstriction in this species [1].

Cardiovascular Hemodynamic Studies Requiring Pressor Response Characterization

Urotensin II (114-124), human (TFA) produces a marked increase in total peripheral resistance and associated cardiac contractile dysfunction in anesthetized non-human primate models [1]. This pressor phenotype contrasts with the hypotensive effect of Urotensin II-related peptide (URP), despite both peptides engaging the UT receptor . Researchers investigating hypertensive mechanisms, vasoconstrictor signaling pathways, or the pathophysiological role of the urotensinergic system in cardiovascular disease should prioritize human U-II (114-124) over URP or antagonist ligands.

Cell-Based Assays Requiring Explicit Counterion Controls

In any cell-based assay where peptide concentrations exceed 10 nM, the TFA salt form of Urotensin II (114-124) requires inclusion of appropriate vehicle controls (e.g., peptide-free TFA at matched concentration) to discriminate peptide-specific effects from counterion-induced artifacts [1]. This is particularly critical for assays measuring cell proliferation, viability, or cytotoxicity, where TFA alone at 10-100 nM can suppress cell growth [1]. For applications where TFA interference is a concern, procurement of the acetate salt form (molecular weight 1448.6 g/mol) may be considered as an alternative, though researchers must verify that the specific biological activity of the acetate salt has been independently validated in their assay system of interest .

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